Ethyl 5-fluoro-2-(methylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-fluoro-2-(methylamino)benzoate is an organic compound with the molecular formula C10H12FNO2 It is a derivative of benzoic acid, where the ethyl ester group is attached to the carboxyl group, and a fluorine atom is substituted at the 5-position of the benzene ring Additionally, a methylamino group is attached to the 2-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-2-(methylamino)benzoate typically involves the following steps:
Nitration: The starting material, ethyl benzoate, undergoes nitration to introduce a nitro group at the 5-position of the benzene ring.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder and hydrochloric acid.
Fluorination: The amino group is converted to a fluorine atom through a diazotization reaction followed by a Sandmeyer reaction using fluoroboric acid.
Methylation: The resulting 5-fluoro-2-aminobenzoate is then methylated using methyl iodide and a base such as potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or further reduce the fluorine-substituted benzene ring.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require catalysts such as palladium or copper and are conducted under mild conditions to preserve the integrity of the ester group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzene derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-fluoro-2-(methylamino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-2-(methylamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methylamino group play crucial roles in modulating the compound’s binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 5-fluoro-2-(methylamino)benzoate can be compared with other similar compounds such as:
Ethyl 2-(methylamino)benzoate: Lacks the fluorine atom, resulting in different chemical and biological properties.
Mthis compound: Has a methyl ester group instead of an ethyl ester, affecting its reactivity and applications.
5-Fluoro-2-(methylamino)benzoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester form.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
ethyl 5-fluoro-2-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-3-14-10(13)8-6-7(11)4-5-9(8)12-2/h4-6,12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQATYWABINKUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.